molecular formula C9H7BrIN B13934147 5-bromo-3-iodo-7-methyl-1H-indole

5-bromo-3-iodo-7-methyl-1H-indole

Cat. No.: B13934147
M. Wt: 335.97 g/mol
InChI Key: DTRSNUHCUTUPKW-UHFFFAOYSA-N
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Description

5-Bromo-3-iodo-7-methyl-1H-indole is a halogenated indole derivative characterized by a bromine atom at position 5, an iodine atom at position 3, and a methyl group at position 7 of the indole scaffold. For example, 5-Bromo-7-methyl-1H-indole-2,3-dione (CAS: 77395-10-9) shares the bromo and methyl substituents but includes a diketone moiety, differing in reactivity and applications . Similarly, 4-Bromo-7-methyl-1H-indole (CAS: 15936-81-9) highlights the impact of halogen positioning on physicochemical properties .

Properties

Molecular Formula

C9H7BrIN

Molecular Weight

335.97 g/mol

IUPAC Name

5-bromo-3-iodo-7-methyl-1H-indole

InChI

InChI=1S/C9H7BrIN/c1-5-2-6(10)3-7-8(11)4-12-9(5)7/h2-4,12H,1H3

InChI Key

DTRSNUHCUTUPKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NC=C2I)Br

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

A common starting material is 4-bromo-2-methylaniline , which is selectively iodinated and then subjected to coupling and cyclization to form the bromomethylindole core. The iodination is typically performed using N-iodosuccinimide (NIS) or molecular iodine under controlled temperature to avoid over-iodination.

Stepwise Preparation Method (Based on CN Patent CN113045475A)

The most detailed and scalable preparation route for 5-bromo-7-methylindole (a close analog to 5-bromo-3-iodo-7-methyl-1H-indole) involves three main steps:

Step Reaction Type Reagents/Conditions Outcome Yield (%)
S1 Iodination 4-bromo-2-methylaniline + NIS or I2 in acetonitrile at ≤30°C Formation of 4-bromo-2-iodo-6-methylaniline intermediate ~92
S2 Sonogashira Coupling Intermediate + trimethylsilylacetylene, Pd(PPh3)2Cl2, CuI, triethylamine, N2 atmosphere, room temperature Coupling to form alkynyl intermediate ~90
S3 Cyclization (Ring Closing) Alkynyl intermediate + base (K tert-butoxide, NaH, or K2CO3) in DMF or NMP at 40-80°C (typically 60°C) Formation of 5-bromo-7-methylindole ~75-80

Notes on Step 3: The base and solvent choice significantly affect yield and purity. Potassium tert-butoxide in NMP at 60°C for 2 hours is optimal for large-scale synthesis.

Adaptation for this compound

To prepare This compound , an additional iodination step at the 3-position after formation of 5-bromo-7-methylindole is generally required. This can be achieved by:

  • Electrophilic iodination using NIS or I2 under mild acidic conditions.
  • Careful control of stoichiometry and temperature to avoid polyiodination or substitution at undesired positions.

Alternatively, a regioselective iodination can be performed on a suitably protected intermediate prior to ring closure.

Comparative Analysis of Literature Methods

Method Starting Material Key Reagents/Conditions Advantages Disadvantages
US Patents (US20070232600a1) 4-bromo-2-methylaniline Coupling, ring closure, decarboxylation in quinoline Established route Long reaction sequence, costly solvent, low yield
Bartoli Indole Synthesis Nitroarene derivatives Grignard reagent, low temperature Short route Expensive reagents, low scalability
CN113045475A Patent Method 4-bromo-2-methylaniline Iodination, Sonogashira coupling, base cyclization High yield, mild conditions, scalable Requires careful control of base and solvent
Electrophilic Iodination Post-Indole Formation 5-bromo-7-methylindole NIS or I2, mild acid Direct iodination at 3-position Possible over-iodination, regioselectivity challenges

Detailed Research Findings and Data

Reaction Yields and Conditions from CN Patent

Step Reagents/Conditions Yield (%) Characterization Data (MS, ^1H NMR)
S1 4-bromo-2-methylaniline + NIS, acetonitrile, RT 91.8 MS (M+1): 282, 284; ^1H NMR (400 MHz, CDCl3): δ7.30 (d), 7.12 (d), 2.12 (s, 3H)
S2 Pd(PPh3)2Cl2 (0.2-0.4 eq), CuI, triethylamine, RT, N2 90.8 MS (M+1): 282, 284; ^1H NMR: aromatic and alkyne signals observed
S3 K tert-butoxide (1-5 eq), NMP, 60°C, 2 h 79.5 MS (M+1): 210, 212; ^1H NMR: δ8.10 (br, 1H), 7.63 (s), 2.47 (s, 3H)

Spectroscopic Confirmation

  • Mass spectrometry confirms molecular ion peaks consistent with bromine isotopes.
  • ^1H NMR spectra show characteristic aromatic proton shifts and methyl singlets confirming substitution pattern.
  • Purity is assured by silica gel chromatography purification.

Summary Table of Preparation Method for this compound

Step Description Reagents/Conditions Expected Outcome Notes
1 Iodination at 5-position 4-bromo-2-methylaniline + NIS/I2, acetonitrile, ≤30°C 4-bromo-2-iodo-6-methylaniline Control temperature to avoid side reactions
2 Sonogashira coupling Pd catalyst, CuI, triethylamine, trimethylsilylacetylene, N2 atmosphere, RT Alkynyl intermediate High yield, mild conditions
3 Cyclization (ring closure) K tert-butoxide or NaH, NMP or DMF, 60°C, 2 h 5-bromo-7-methylindole Optimized for scalability
4 Electrophilic iodination at 3-position NIS or I2, mild acid, low temperature This compound Requires regioselectivity control

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-iodo-7-methyl-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions such as Suzuki, Stille, and Heck reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the indole ring.

Scientific Research Applications

5-bromo-3-iodo-7-methyl-1H-indole has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: Indole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound can be used in the development of pharmaceuticals targeting various diseases.

    Industry: It can be used as a precursor for the synthesis of organic light-emitting diode (OLED) materials and other advanced materials.

Mechanism of Action

The mechanism of action of 5-bromo-3-iodo-7-methyl-1H-indole depends on its specific application. In biological systems, indole derivatives often interact with enzymes, receptors, and other molecular targets, leading to various biological effects. The presence of halogen atoms can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below compares 5-bromo-3-iodo-7-methyl-1H-indole with key analogs, emphasizing substituent positions and functional groups:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Applications/Properties Reference Evidence
This compound Br (5), I (3), CH₃ (7) ~315.97 (calculated) Cross-coupling, crystallography N/A (hypothetical)
5-Bromo-7-methyl-1H-indole-2,3-dione Br (5), CH₃ (7), diketone (2,3) 240.05 Organic synthesis, enzyme inhibition
3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-7-chloro-1H-indole (77) Cl (7), imidazole (3) 345.09 Anticancer research
5-Bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-triazol-1-yl)ethyl)-1H-indole (9c) Br (5), triazole (3) 427.08 Antioxidant development
7-Bromo-5-fluoro-3-methyl-1H-indole Br (7), F (5), CH₃ (3) 242.06 Pharmaceutical intermediates
Key Observations:
  • Halogen Positioning : Bromine at position 5 (as in the target compound) is common in intermediates for drug discovery, while bromine at position 7 (e.g., 7-Bromo-5-fluoro-3-methyl-1H-indole) alters electronic density and reactivity .
  • Iodine vs.
  • Methyl Group Impact : Methyl at position 7 (vs. position 3 in 7-Bromo-5-fluoro-3-methyl-1H-indole) may influence solubility and metabolic stability .

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